Cyclohexyl (3-chlorophenyl)methanol Cyclohexyl (3-chlorophenyl)methanol
Brand Name: Vulcanchem
CAS No.: 522654-02-0
VCID: VC13386863
InChI: InChI=1S/C13H17ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10,13,15H,1-3,5-6H2
SMILES: C1CCC(CC1)C(C2=CC(=CC=C2)Cl)O
Molecular Formula: C13H17ClO
Molecular Weight: 224.72 g/mol

Cyclohexyl (3-chlorophenyl)methanol

CAS No.: 522654-02-0

Cat. No.: VC13386863

Molecular Formula: C13H17ClO

Molecular Weight: 224.72 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl (3-chlorophenyl)methanol - 522654-02-0

Specification

CAS No. 522654-02-0
Molecular Formula C13H17ClO
Molecular Weight 224.72 g/mol
IUPAC Name (3-chlorophenyl)-cyclohexylmethanol
Standard InChI InChI=1S/C13H17ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10,13,15H,1-3,5-6H2
Standard InChI Key DVTKDLXICXTKCH-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(C2=CC(=CC=C2)Cl)O
Canonical SMILES C1CCC(CC1)C(C2=CC(=CC=C2)Cl)O

Introduction

Chemical Identity and Structural Properties

Cyclohexyl (3-chlorophenyl)methanol belongs to the family of substituted benzyl alcohols, featuring a cyclohexane ring fused to a chlorinated phenyl group via a hydroxymethyl bridge. Its IUPAC name, (3-chlorophenyl)-cyclohexylmethanol, reflects this connectivity. Key identifiers include:

PropertyValue
CAS No.522654-02-0
Molecular FormulaC13H17ClO\text{C}_{13}\text{H}_{17}\text{ClO}
Molecular Weight224.72 g/mol
SMILESC1CCC(CC1)C(C2=CC(=CC=C2)Cl)O
InChIKeyDVTKDLXICXTKCH-UHFFFAOYSA-N
PubChem CID12012317

The cyclohexyl group introduces conformational flexibility, while the 3-chlorophenyl moiety enhances electrophilicity, potentially influencing reactivity in substitution or coupling reactions. Spectroscopic data (unavailable in current sources) would typically include 1H NMR^1\text{H NMR} peaks for the aromatic protons (δ 7.2–7.4 ppm), cyclohexyl CH2_2 groups (δ 1.0–2.0 ppm), and the hydroxyl proton (δ 1.5–2.5 ppm, broad).

Synthesis Pathways and Optimization

Friedel-Crafts Alkylation Followed by Reduction

An alternative approach employs Friedel-Crafts alkylation of chlorobenzene with cyclohexylmethyl chloride in the presence of a Lewis acid (e.g., AlCl3_3), producing a cyclohexyl-(3-chlorophenyl)methane intermediate. Subsequent oxidation (e.g., with KMnO4_4) and reduction (NaBH4_4) steps could yield the target alcohol . Notably, a 2015 patent (CN104628555A) highlights the use of coupling reactions to avoid issues like ortho/meta isomerism common in Friedel-Crafts syntheses, achieving yields >85% for analogous structures .

Industrial-Scale Considerations

Recent patents (WO2013098832A2) emphasize solvent selection (e.g., cyclohexane, dichloromethane) and catalytic systems (e.g., AgNO3_3) to minimize cis/trans isomer impurities during purification . For instance, recrystallization from methanol-water mixtures effectively removes inorganic salts and byproducts .

Physicochemical and Thermodynamic Properties

While experimental data for Cyclohexyl (3-chlorophenyl)methanol is scarce, predictions can be made using group contribution methods:

  • LogP (Octanol-Water Partition Coefficient): Estimated at 3.8 ± 0.5, indicating moderate lipophilicity suitable for membrane penetration in biological systems.

  • Aqueous Solubility: Likely <1 mg/mL at 25°C due to the hydrophobic cyclohexyl and aryl groups.

  • Melting Point: Analogous compounds (e.g., 4-(4-chlorophenyl)cyclohexyl-1-carboxylic acid) melt at 120–125°C, suggesting a comparable range .

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